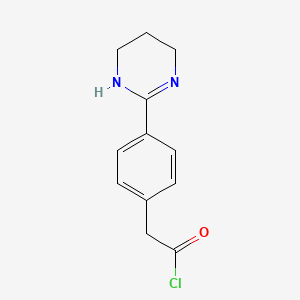![molecular formula C9H4ClF3OS B12976907 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol is a heteroaromatic compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse biological and pharmacological properties, making them valuable in medicinal chemistry and various industrial applications . The presence of chloro and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol typically involves the functionalization of the thiophene ring and subsequent cyclization reactions. One common method includes the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . This reaction proceeds under basic conditions, leading to the formation of the desired benzothiophene derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes with different functional groups.
Aplicaciones Científicas De Investigación
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis and cell cycle arrest by targeting key signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid
Uniqueness
6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and higher potency in certain applications.
Propiedades
Fórmula molecular |
C9H4ClF3OS |
|---|---|
Peso molecular |
252.64 g/mol |
Nombre IUPAC |
6-chloro-2-(trifluoromethyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C9H4ClF3OS/c10-4-1-2-5-6(3-4)15-8(7(5)14)9(11,12)13/h1-3,14H |
Clave InChI |
RZJGREVJYOMLNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)SC(=C2O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


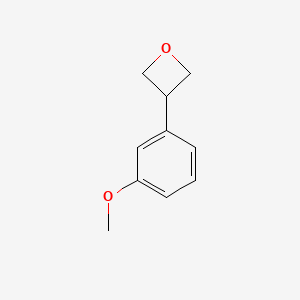
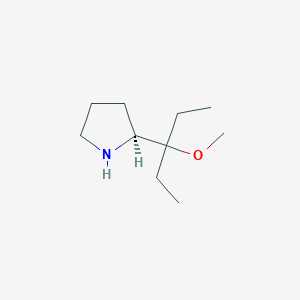
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)

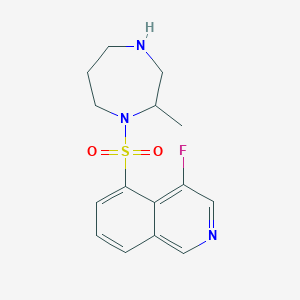

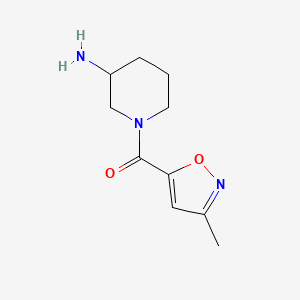
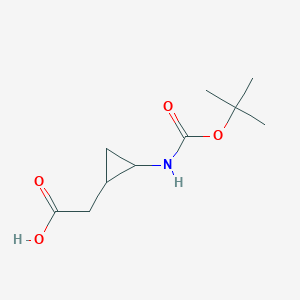
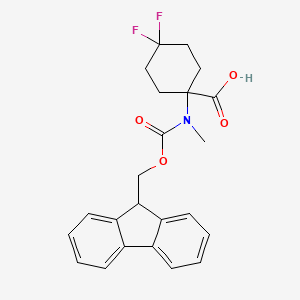

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
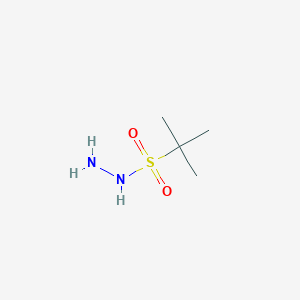
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
